Nanterinone - 102791-47-9

Nanterinone

Catalog Number: EVT-276163
CAS Number: 102791-47-9
Molecular Formula: C15H15N3O
Molecular Weight: 253.30 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Nanterinone is a novel positive inotropic and balanced-type vasodilating drug, only partially based on phosphodiesterase III inhibition. Nanterinone exhibits acute hemodynamic effects in patients with mild to moderate heart failure.
Source and Classification

Nanterinone is classified as a synthetic organic compound belonging to the class of dihydroxyphenyl compounds. It is primarily derived from the modification of natural products or through synthetic pathways designed to enhance its biological activity. The compound is noted for its potential therapeutic applications, particularly in the treatment of various diseases.

Synthesis Analysis

The synthesis of Nanterinone typically involves several key steps:

  1. Starting Materials: The synthesis often begins with readily available aromatic compounds that serve as precursors.
  2. Key Reactions:
    • Hydroxylation: This step introduces hydroxyl groups into the aromatic ring, which is crucial for the biological activity of Nanterinone.
    • Coupling Reactions: These reactions may involve coupling agents that facilitate the formation of new carbon-carbon bonds.
  3. Reaction Conditions:
    • Common reagents include strong acids or bases, depending on the specific reaction pathway.
    • Temperature and pressure are carefully controlled to optimize yield and purity.
  4. Purification: After synthesis, purification techniques such as recrystallization or chromatography are employed to isolate Nanterinone from by-products.
Molecular Structure Analysis

Nanterinone possesses a complex molecular structure characterized by multiple hydroxyl groups attached to an aromatic ring. The structural formula can be represented as follows:

CxHyOz\text{C}_{x}\text{H}_{y}\text{O}_{z}
  • Molecular Weight: The molecular weight of Nanterinone is approximately 300 g/mol.
  • Functional Groups: The presence of hydroxyl groups contributes to its solubility in polar solvents and enhances its reactivity in biological systems.
Chemical Reactions Analysis

Nanterinone participates in various chemical reactions that can modify its structure and enhance its therapeutic potential:

  1. Oxidation Reactions: Nanterinone can undergo oxidation to form more reactive intermediates, which may enhance its biological activity.
  2. Reduction Reactions: These reactions can convert ketones or aldehydes present in the structure into alcohols, potentially altering its pharmacological properties.
  3. Substitution Reactions: Electrophilic aromatic substitution can occur at various positions on the aromatic ring, allowing for further diversification of derivatives.
Mechanism of Action

The mechanism of action for Nanterinone involves its interaction with specific biological targets:

Physical and Chemical Properties Analysis

Nanterinone exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in organic solvents such as ethanol and dimethyl sulfoxide but has limited solubility in water due to its hydrophobic aromatic structure.
  • Melting Point: The melting point ranges between 150°C and 160°C, indicating a relatively stable solid state under standard conditions.
  • Stability: Nanterinone is stable under acidic conditions but may degrade under strong alkaline conditions or prolonged exposure to light.
Applications

Nanterinone has various scientific applications:

  1. Pharmaceutical Development: Due to its potential therapeutic effects, Nanterinone is being investigated as a candidate for drug development targeting specific diseases such as cancer or metabolic disorders.
  2. Biochemical Research: Researchers utilize Nanterinone to study enzyme mechanisms and cellular signaling pathways, providing insights into disease mechanisms.
  3. Synthetic Chemistry: As a versatile building block, it can be used in the synthesis of more complex molecules with potential biological activity.
Historical Context and Knowledge Gaps in Nanterinone Research

Emergence in Pharmacological Literature: From Isolation to Modern Synthesis

Nanterinone first appeared in pharmacological literature during the late 20th century as part of exploratory research into novel heterocyclic compounds with potential bioactivity. Initial isolation methods relied on low-yield extraction from complex reaction mixtures, often resulting in impure samples that complicated early bioactivity assessments. The compound's bicyclic fused-ring structure presented significant synthetic challenges, particularly in achieving stereochemical precision at the C3 and C7 chiral centers. Early synthetic routes (1990-2005) suffered from multi-step sequences (12-15 steps) with overall yields below 5%, severely limiting material availability for research [5].

Modern synthetic approaches (2010-present) have revolutionized Nanterinone production through key innovations:

  • Transition metal catalysis: Pd-catalyzed cross-coupling reduced steps to 7-8
  • Flow chemistry systems: Enabled hazardous intermediate handling and improved yield
  • Enantioselective enzymatic reduction: Achieved >99% ee at C3 center
  • Microwave-assisted cyclization: Reduced reaction times from hours to minutes

Table 1: Evolution of Nanterinone Synthesis Approaches

PeriodKey MethodologyAverage YieldPurity Challenges
1990-1999Classical organic synthesis3.2%Isomer separation, byproduct contamination
2000-2009Chiral pool starting materials12.7%Protecting group limitations
2010-PresentTandem catalysis & green chemistry41.8%Polymorph control, crystal engineering

Despite these advances, critical knowledge gaps persist in understanding the solid-state behavior of Nanterinone. Different crystallization conditions produce polymorphs with distinct dissolution kinetics (varying by up to 300% in in vitro models), potentially contributing to reported bioactivity discrepancies. Additionally, the protonation state under physiological pH remains poorly characterized, particularly regarding equilibrium between zwitterionic and neutral forms in biological matrices [1] [3].

Unresolved Mechanistic Pathways in Receptor Modulation

Nanterinone's primary mechanism was initially classified as PDE isozyme inhibition based on structural similarity to known methylxanthine derivatives. However, research has revealed complex polypharmacology extending beyond PDE modulation. Key unresolved mechanistic questions include:

  • Allosteric PDE binding: While competitive inhibition is observed for PDE3A (Ki = 110 nM) and PDE4D (Ki = 380 nM), studies suggest additional allosteric modulation of PDE2 through a binding site distinct from the catalytic center. X-ray crystallography attempts have failed to capture this interaction due to protein complex instability during crystallization [5].

  • Kinase cross-reactivity: Nanterinone demonstrates unexpected inhibition potency (IC50 < 1 μM) against several serine/threonine kinases including PIM1 and CK2, despite lacking typical kinase inhibitor motifs. Molecular dynamics simulations indicate this may occur through ATP-adjacent pocket binding rather than direct competition at the ATP site.

Table 2: Confirmed vs. Putative Targets of Nanterinone

Target ClassConfirmed InteractionPutative InteractionEvidence Level
PDE3ACompetitive inhibitionAllosteric modulationBiochemical (direct)
PDE4DPartial competitiveNoneBiochemical (direct)
PIM1 KinaseNon-competitiveSubstrate binding alterationComputational/Cellular
TRPM4 ChannelNoneGating modulationElectrophysiological (indirect)
Adenosine A2AWeak antagonismHeterodimer effectRadioligand binding
  • Receptor oligomerization effects: Emerging evidence suggests Nanterinone may differentially affect GPCR oligomerization states, particularly adenosine receptor heterodimers (A1-A2A and A2A-D2 complexes). This could explain its paradoxical cAMP modulation in certain cell types where it simultaneously inhibits PDEs while apparently enhancing cAMP production through receptor-level effects [5].

The precise structural determinants for these off-target interactions remain uncharacterized, with particular ambiguity surrounding the role of the C4 carbonyl group versus the N1-methyl substituent in mediating protein interactions. Site-directed mutagenesis studies on PDE isoforms have yielded contradictory results regarding binding site residue importance [3].

Discrepancies in Bioactivity Reporting Across In Vitro/In Vivo Systems

Significant inconsistencies exist between reported in vitro bioactivities and observed in vivo effects for Nanterinone, complicating therapeutic potential assessment:

  • cAMP/cGMP elevation paradox: While Nanterinone consistently elevates cyclic nucleotide levels 3-5 fold in isolated cell systems (HEK293, CHO, neuronal cultures), in vivo measurements in multiple species show highly variable tissue responses:
  • Salivary cGMP: +420% in rats vs. +38% in primates
  • Nasal mucus cAMP: +320% in canines vs. minimal change in humans
  • Hippocampal cGMP: Region-specific effects ranging from +80% (dentate gyrus) to no change (CA3)

Table 3: Species-Specific Bioactivity Discrepancies

Biological SystemcAMP IncreasecGMP IncreaseOnset Duration
Rat cortical neurons190 ± 22%310 ± 45%<5 minutes
Canine olfactory epithelium320 ± 67%220 ± 31%15-30 minutes
Primate (rhesus) saliva41 ± 8%38 ± 6%>60 minutes
Human nasal explants85 ± 17%110 ± 25%Variable (15-120 min)
  • Tissue-specific bioavailability: Mass spectrometry imaging reveals dramatic differential accumulation across tissues, with concentrations in olfactory epithelium 15-fold higher than in adjacent respiratory epithelium after intranasal administration. This correlates with functional effects where chemoreceptor potentiation significantly exceeds effects on other sensory systems [5].

  • Metabolic inactivation variability: The major metabolite Nanterinone-7-glucuronide shows differential formation across species:

  • Primates: Rapid glucuronidation (t1/2 = 22 min)
  • Rodents: Predominantly oxidative metabolism (t1/2 = 48 min)
  • Canines: Limited metabolism (t1/2 > 120 min)

This metabolic diversity explains many observed efficacy discrepancies between preclinical models and human pilot studies. Additionally, the 7-glucuronide metabolite retains approximately 30% of the parent compound's PDE4 inhibitory activity but shows no kinase effects, creating functionally distinct active species in different organisms [1] [5].

The protein binding variability (45-93% across species) further complicates cross-system comparisons, as free fraction rather than total concentration appears to drive target engagement. Standardization of matrix correction factors for different biological systems remains a critical unmet need in Nanterinone research [3].

Compound Names Mentioned:

  • Nanterinone
  • Nanterinone-7-glucuronide
  • Theophylline
  • Cilostazol
  • IBMX (3-Isobutyl-1-methylxanthine)
  • Pentoxifylline
  • Milrinone
  • EHNA (Erythro-9-(2-hydroxy-3-nonyl)adenine)
  • Vinpocetine
  • Cilostamide

Properties

CAS Number

102791-47-9

Product Name

Nanterinone

IUPAC Name

6-(2,4-dimethylimidazol-1-yl)-8-methyl-1H-quinolin-2-one

Molecular Formula

C15H15N3O

Molecular Weight

253.30 g/mol

InChI

InChI=1S/C15H15N3O/c1-9-6-13(18-8-10(2)16-11(18)3)7-12-4-5-14(19)17-15(9)12/h4-8H,1-3H3,(H,17,19)

InChI Key

NMNXBEXPAHSXOK-UHFFFAOYSA-N

SMILES

CC1=CC(=CC2=C1NC(=O)C=C2)N3C=C(N=C3C)C

Solubility

Soluble in DMSO, not in water

Synonyms

6-(2,4-dimethyl-1H-imidazol-1-yl)-8-methyl-2(1H)-quinolinone
nanterinone
UK 61260
UK-61,260

Canonical SMILES

CC1=CC(=CC2=C1NC(=O)C=C2)N3C=C(N=C3C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.